Sodium orotate

Overview

Description

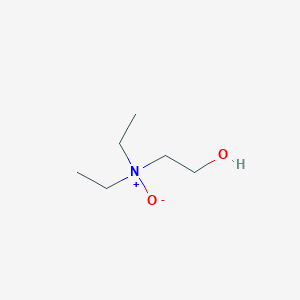

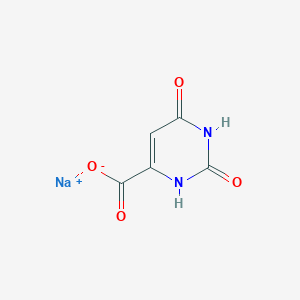

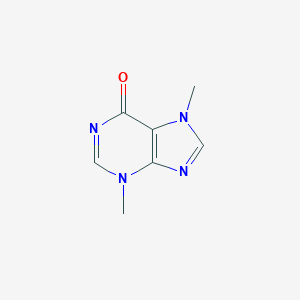

Sodium orotate is an organic sodium salt comprising equal numbers of sodium and orotate ions. It is the sodium salt of orotic acid, which is a pyrimidine base and a precursor in the biosynthesis of pyrimidine nucleotides. Orotic acid was first isolated from cow’s milk and is known for its role in the synthesis of RNA and DNA. This compound is often used in dietary supplements and has various applications in medicine and biochemistry.

Mechanism of Action

Target of Action

Sodium orotate primarily targets the Human Urate Transporter 1 (hURAT1) . hURAT1 is a protein that mediates the transport of orotate, a precursor of pyrimidine synthesis . This transporter is particularly active in the kidney and liver, where it facilitates the uptake of orotate .

Mode of Action

This compound interacts with hURAT1 to mediate a time- and dose-dependent uptake of orotate . This interaction is strong enough to inhibit the transport of other substances like urate, nicotinate, and probenecid . Thus, this compound’s mode of action involves facilitating the transport of orotate into cells via hURAT1 .

Biochemical Pathways

Once inside the cell, orotate is converted to uridine 5′-triphosphate (UTP), which is utilized for the synthesis of RNA and for the synthesis of uridine 5′-diphosphohexoses and uridine 5′-diphosphohexosamines (UDP sugars) . These UDP sugars are used in the glycosylation of the basement membrane collagen, a process that is crucial for the synthesis of basement membrane material . This pathway is particularly active in the kidney, where exogenous orotate incorporation is important for the synthesis of basement membrane material .

Pharmacokinetics

Research suggests that this compound has a more potent and effective action compared to other lithium compounds, such as lithium carbonate . This is likely due to differences in transport and uptake properties, which allow for reduced dosing and mitigation of toxicity concerns .

Result of Action

The primary result of this compound’s action is the facilitated transport of orotate into cells, where it can be used in the synthesis of RNA and UDP sugars . This can have various downstream effects, including the synthesis of basement membrane material in the kidney .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of hURAT1, the primary target of this compound, can vary depending on the physiological conditions of the body . .

Biochemical Analysis

Biochemical Properties

Sodium orotate plays a significant role in biochemical reactions. It is a precursor of pyrimidine synthesis . The kidney uses exogenous orotate for the synthesis of uridine diphosphosugars, which are used in the glycosylation of collagen in glomerular and tubular basement membranes .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to modulate both the inflammatory and the metabolic reaction provoked by acute contraction in skeletal muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its transport via the human URAT1 (hURAT1). hURAT1 mediates a time- and dose-dependent uptake of orotate . This uptake was found to be inhibited strongly by non-labeled (cold) orotate and the uricouric agent benzbromarone, and moderately inhibited by urate, nicotinate, and another uricouric agent, probenecid .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, studies on similar compounds like lithium orotate have shown that it elicits a near-complete blockade at concentrations of just 1.5 mg/kg in both male and female mice, indicating improved efficacy and potency .

Metabolic Pathways

This compound is involved in the pyrimidine de novo synthesis pathway which drives the production of uridine nucleotides to provide essential precursors for RNA, DNA, phospholipid, glycoprotein, and glycogen formation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by the human URAT1 (hURAT1). hURAT1 may function as one of the entrance pathways in renal proximal tubular cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium orotate typically involves the neutralization of orotic acid with sodium hydroxide. The reaction can be represented as follows: [ \text{C}_5\text{H}_4\text{N}_2\text{O}_4 + \text{NaOH} \rightarrow \text{C}_5\text{H}_3\text{N}_2\text{O}_4\text{Na} + \text{H}_2\text{O} ] This reaction is carried out in an aqueous medium, and the resulting this compound is then crystallized out of the solution.

Industrial Production Methods: Industrial production of this compound involves the synthesis of orotic acid from monooxalylacetic ester and urea. The orotic acid is then neutralized with sodium hydroxide to produce this compound. This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium orotate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce orotic acid.

Reduction: It can be reduced to dihydroorotate.

Substitution: this compound can participate in nucleophilic substitution reactions, where the orotate ion acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reactions typically occur in the presence of a suitable leaving group and a nucleophile.

Major Products:

Oxidation: Orotic acid.

Reduction: Dihydroorotate.

Substitution: Various substituted orotate derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium orotate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of pyrimidine nucleotides.

Biology: Plays a role in the biosynthesis of RNA and DNA.

Medicine: Investigated for its potential cardioprotective effects and its role in enhancing pyrimidine nucleotide levels in tissues.

Industry: Used in dietary supplements for its potential health benefits, including improving liver function and supporting cardiovascular health.

Comparison with Similar Compounds

Potassium orotate: Similar to sodium orotate but with potassium as the counterion.

Lithium orotate: Used in psychiatric treatments, particularly for bipolar disorder.

Calcium orotate: Often used in dietary supplements for its potential health benefits.

Uniqueness: this compound is unique in its specific applications in enhancing pyrimidine nucleotide levels and its potential cardioprotective effects. Unlike lithium orotate, which is primarily used for its mood-stabilizing properties, this compound is more focused on metabolic and biochemical roles.

Properties

IUPAC Name |

sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHMWDSJKLNDTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021083 | |

| Record name | Orotic acid, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium orotate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

154-85-8 | |

| Record name | Sodium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orotic acid, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K54797G2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1,3-dioxolane-2,3/'-bicyclo[2.2.1]heptane]](/img/structure/B93371.png)

![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)